诺酮替芬
描述
诺酮替芬是酮替芬的生物活性脱甲基代谢物。它与酮替芬具有相似的效力,是一种抗组胺 H1 药物和肥大细胞稳定剂。 它不具有酮替芬的严重镇静作用,这可能允许以更高的剂量施用,而镇静作用不会成为限制因素 . 诺酮替芬目前正在进行临床试验,尚未获准使用 .
科学研究应用
诺酮替芬有几种科学研究应用,包括:
化学: 诺酮替芬因其作为其他化合物合成中的化学中间体的潜力而受到研究。
作用机制
生化分析
Biochemical Properties
Norketotifen plays a significant role in biochemical reactions, particularly in its interaction with histamine H1 receptors. It acts as an antagonist to these receptors, thereby inhibiting the action of histamine, which is responsible for allergic reactions . Additionally, norketotifen has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, indicating its potential anti-inflammatory properties . The compound interacts with various enzymes and proteins, including those involved in the metabolism of ketotifen to norketotifen .
Cellular Effects
Norketotifen influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the release of pro-inflammatory cytokines in immune cells, thereby modulating the inflammatory response . Norketotifen also affects the function of mast cells by stabilizing them and preventing the release of histamine and other inflammatory mediators . This stabilization helps in reducing allergic symptoms and inflammation.
Molecular Mechanism
At the molecular level, norketotifen exerts its effects primarily through its antagonistic action on histamine H1 receptors . By binding to these receptors, norketotifen prevents histamine from exerting its effects, thereby reducing allergic reactions and inflammation . Additionally, norketotifen inhibits the release of pro-inflammatory cytokines by interfering with signaling pathways that lead to their production . This dual action on histamine receptors and cytokine release makes norketotifen a potent anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norketotifen have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that norketotifen maintains its anti-inflammatory and antihistamine properties, although the extent of its effects may vary depending on the duration of exposure and the specific conditions of the study .
Dosage Effects in Animal Models
The effects of norketotifen vary with different dosages in animal models. At lower doses, norketotifen effectively reduces allergic reactions and inflammation without causing significant sedation . At higher doses, some adverse effects, such as mild sedation, have been observed . The therapeutic window for norketotifen is relatively wide, allowing for effective treatment at doses that minimize adverse effects .
Metabolic Pathways
Norketotifen is primarily metabolized in the liver, where it is formed from ketotifen through demethylation . The metabolic pathway involves various enzymes, including cytochrome P450 enzymes, which facilitate the conversion of ketotifen to norketotifen . This metabolic process is crucial for the activation of norketotifen’s antihistamine and anti-inflammatory properties .
Transport and Distribution
Within cells and tissues, norketotifen is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of norketotifen is influenced by factors such as tissue permeability and the presence of binding sites .
Subcellular Localization
Norketotifen’s subcellular localization plays a role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors and other target proteins . Post-translational modifications and targeting signals may influence the specific compartments or organelles where norketotifen exerts its effects .
准备方法
诺酮替芬通过脱甲基化过程从酮替芬合成。 合成路线涉及从酮替芬中去除一个甲基,从而形成诺酮替芬 . 反应条件通常涉及使用特定的试剂和催化剂来促进脱甲基化过程。 诺酮替芬的工业生产方法仍在研究和开发中,重点是优化产量和纯度 .
化学反应分析
诺酮替芬会发生各种化学反应,包括:
氧化: 诺酮替芬可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将诺酮替芬转化为其还原形式。
取代: 诺酮替芬可以发生取代反应,其中特定的官能团被其他官能团取代。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂来促进取代反应。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
诺酮替芬与其母体化合物酮替芬在抗组胺和肥大细胞稳定特性方面相似。 诺酮替芬的独特之处在于它不具有酮替芬的严重镇静作用,这使得可以以更高的剂量施用,而镇静作用不会成为限制因素 . 其他类似化合物包括:
酮替芬: 诺酮替芬的母体化合物,以其抗组胺和肥大细胞稳定特性而闻名.
环丙沙星: 另一种第一代抗组胺药,具有相似的化学结构和性质.
阿扎他丁: 一种第一代抗组胺药,其结构与酮替芬和诺酮替芬相似.
属性
IUPAC Name |
2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYPCSSDZBWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34580-20-6 | |
Record name | Norketotifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34580-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORKETOTIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between ketotifen and norketotifen?
A1: Norketotifen is the primary active metabolite of ketotifen, formed through demethylation in the liver. [] While both compounds possess antihistaminic and anti-inflammatory properties, norketotifen demonstrates a superior safety profile, particularly regarding sedation. Ketotifen's use is limited clinically due to its sedative effects, a characteristic not observed with norketotifen even at high doses. [] This difference in sedation is further explored in research comparing the atropisomers of both compounds. []
Q2: How does norketotifen exert its anti-inflammatory effects?
A2: Norketotifen demonstrates potent dose-dependent inhibition of TNFα release from activated human buffy coat preparations. [] TNFα is a pro-inflammatory cytokine, and its inhibition suggests a mechanism by which norketotifen exerts its anti-inflammatory effects.
Q3: Beyond its anti-inflammatory and antihistaminic properties, does norketotifen exhibit activity against other diseases?
A3: Recent research suggests that ketotifen, with norketotifen as its active metabolite, demonstrates both blood schizonticidal and liver-stage efficacy against malaria. [] This finding highlights norketotifen's potential as an antimalarial agent and warrants further investigation.
Q4: Has norketotifen been investigated in clinical trials for any specific conditions?
A4: Yes, norketotifen has been studied in clinical trials for the treatment of allergic rhinitis in adults. [] The efficacy and safety data from these trials contribute to understanding the potential clinical applications of norketotifen. Additionally, there have been investigations into norketotifen's potential for treating uncomplicated influenza-like illnesses. []
Q5: Does the stereochemistry of norketotifen impact its sedative effects?
A5: Research indicates that the S-atropisomer of norketotifen (SN) induces less sedation compared to ketotifen and the R-atropisomer of norketotifen (RN) in rodent models. [] This suggests that the spatial arrangement of atoms in norketotifen plays a crucial role in its pharmacological activity, particularly its sedative effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。